molecular formula C14H21ClN2O2 B2911209 methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride CAS No. 2580222-83-7

methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2911209
CAS No.: 2580222-83-7
M. Wt: 284.78
InChI Key: LKSQMAWDBYFXAZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a 2-phenylethyl substituent at the 4-position of the piperazine ring and a methyl carboxylate group at the 1-position. This compound is cataloged under the reference code 10-F656944 by CymitQuimica . Its structure combines lipophilic (2-phenylethyl) and polar (carboxylate) moieties, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules. The hydrochloride salt enhances solubility, a critical factor for pharmacokinetic optimization.

Properties

IUPAC Name

methyl 4-(2-phenylethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-18-14(17)16-11-9-15(10-12-16)8-7-13-5-3-2-4-6-13;/h2-6H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSQMAWDBYFXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

4-(4-Methylphenylcarbonyl)piperazine-1-carboxylate Derivatives

  • Structure : Compound 9 (4-(4-methylphenylcarbonyl)piperazine-1-carboxylate) and its deprotected analog 10 (4-methylbenzoylpiperazine hydrochloride) feature a 4-methylbenzoyl group instead of 2-phenylethyl .
  • Synthesis : Acylation of N-BOC piperazine with 4-methylbenzoyl chloride yields compound 9, followed by HCl-mediated deprotection to form 10 .

Omecamtiv Mecarbil (Cardiac Myosin Activator)

  • Structure : Methyl 4-(2-fluoro-3-(3-(6-methylpyridin-3-yl)ureido)benzyl)piperazine-1-carboxylate .
  • Functional Groups : Incorporates a fluorinated benzyl group and a urea-linked pyridinyl moiety.
  • Application : Used clinically to enhance cardiac muscle contractility. The fluorine atom and urea group improve target specificity and metabolic stability compared to the simpler 2-phenylethyl analog .

tert-Butyl 4-[3-(Methanesulfonyloxy)propyl]piperazine-1-carboxylate Hydrochloride

  • Structure : Features a tert-butyl carbamate and a sulfonyloxypropyl chain .
  • Stability : The tert-butyl group enhances steric protection of the carbamate, improving stability under acidic conditions. This contrasts with methyl carboxylate esters, which may hydrolyze more readily .

1-Diphenylmethyl-4-[3-(4-Fluorobenzoyl)propyl]piperazine Dihydrochloride

  • Structure : Contains a diphenylmethyl group and a fluorobenzoylpropyl chain .
  • Synthesis: Prepared via HCl gas treatment of the base form in ethanol.

1-(4-Fluorobenzyl)piperazine Derivatives

  • Structure : Fluorobenzyl substituents at the 4-position .
  • Electronic Effects : The fluorine atom induces electron-withdrawing effects, altering piperazine basicity and hydrogen-bonding capacity. This contrasts with the electron-neutral 2-phenylethyl group in the target compound .

Comparative Data Table

Compound Name Substituents (4-position) Ester/Carbamate Group Molecular Formula Molecular Weight Key Property/Application
Methyl 4-(2-phenylethyl)piperazine-1-carboxylate HCl 2-Phenylethyl Methyl carboxylate C₁₄H₂₁ClN₂O₂ 296.78 Intermediate in drug synthesis
4-Methylbenzoylpiperazine HCl 4-Methylbenzoyl Methyl carboxylate C₁₃H₁₇ClN₂O₂ 280.74 Synthetic precursor
Omecamtiv Mecarbil Fluorobenzyl-urea-pyridinyl Methyl carboxylate C₂₀H₂₄FN₅O₃ 417.44 Cardiac myosin activator
tert-Butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate HCl Methanesulfonyloxypropyl tert-Butyl carbamate C₁₃H₂₇ClN₂O₅S 358.89 Acid-stable prodrug intermediate
1-Diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine diHCl Diphenylmethyl, fluorobenzoylpropyl None C₃₄H₃₆Cl₂FN₂O₂ 625.57 CNS-targeting agent (hypothetical)

Stability and Degradation Considerations

  • Methyl Carboxylate vs. tert-Butyl Carbamate : Methyl esters (e.g., target compound) are prone to hydrolysis under acidic or enzymatic conditions, whereas tert-butyl carbamates (e.g., compound in ) resist degradation in simulated gastric fluid .
  • Substituent Effects : Bulky groups like diphenylmethyl or sulfonyloxypropyl enhance stability by steric hindrance, while smaller groups (e.g., 2-phenylethyl) may increase metabolic liability.

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